molecular formula C22H36O2 B8256732 6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)- CAS No. 13487-41-7

6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)-

Cat. No.: B8256732
CAS No.: 13487-41-7
M. Wt: 332.5 g/mol
InChI Key: FYVTYELNLPIZCY-ZKWNWVNESA-N
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Description

6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)- is a polyunsaturated fatty acid methyl ester. It is characterized by the presence of four double bonds in the (Z)-configuration, which contributes to its unique chemical properties. This compound is part of the broader category of polyunsaturated fatty acids, which are essential for various biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)- typically involves the esterification of the corresponding free fatty acid. The free fatty acid can be obtained through the hydrolysis of natural oils or fats, followed by purification. The esterification process involves reacting the free fatty acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from natural sources, followed by chemical modification. The process includes:

  • Extraction of oils rich in polyunsaturated fatty acids.
  • Hydrolysis to obtain the free fatty acids.
  • Esterification with methanol to produce the methyl ester.

Chemical Reactions Analysis

Types of Reactions

6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: Reduction can convert the double bonds to single bonds, resulting in a saturated fatty acid methyl ester.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acid methyl ester.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)- has several scientific research applications:

    Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of bio-based lubricants and surfactants.

Mechanism of Action

The mechanism of action of 6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)- involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, which are involved in signaling pathways related to inflammation and cell growth.

Comparison with Similar Compounds

Similar Compounds

    6,9,12,15,18-Heneicosapentaenoic acid, methyl ester, (all-Z)-: Another polyunsaturated fatty acid methyl ester with five double bonds.

    9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)-: A polyunsaturated fatty acid methyl ester with three double bonds.

Uniqueness

6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)- is unique due to its specific configuration and number of double bonds, which confer distinct chemical and biological properties. Its ability to modulate membrane fluidity and act as a precursor to bioactive lipids sets it apart from other similar compounds.

Properties

IUPAC Name

methyl (6Z,9Z,12Z,15Z)-henicosa-6,9,12,15-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVTYELNLPIZCY-ZKWNWVNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193075
Record name 6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13487-41-7
Record name 6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13487-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,9,12,15-Heneicosatetraenoic acid, methyl ester, (all-Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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